Fluproquazone

Analgesia Headache NSAID

Procure Fluproquazone as a unique research tool differentiated by its non-acidic quinazolinone scaffold—a key structural feature that reduces GI ulcerogenicity versus carboxylic acid NSAIDs. Its reversible antiplatelet effect (full recovery within 24h) enables washout-based platelet aggregation assays, unlike aspirin’s irreversible inhibition. With ~10x the analgesic potency of aspirin (100–150 mg ≈ 1000 mg aspirin) and a well-characterized dose-related hepatotoxicity signature (14% incidence), it serves as both a high-potency pain-model reference standard and a validated positive control for mechanistic DILI studies. Not for human use.

Molecular Formula C18H17FN2O
Molecular Weight 296.3 g/mol
CAS No. 40507-23-1
Cat. No. B1673475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluproquazone
CAS40507-23-1
Synonyms4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one
fluproquazone
RF 46-790
Molecular FormulaC18H17FN2O
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3
InChIKeyZWOUXWWGKJBAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluproquazone (CAS 40507-23-1): A Quinazolinone NSAID with Documented Analgesic and Antipyretic Differentiation


Fluproquazone (CAS 40507-23-1, trade name Tormosyl, code RF 46-790) is a synthetic quinazolinone derivative that belongs to the non-steroidal anti-inflammatory drug (NSAID) class. It exhibits potent analgesic, antipyretic, and anti-inflammatory activities [1]. Unlike carboxylic acid-containing NSAIDs, fluproquazone lacks a free acidic group, a structural feature that distinguishes it within the broader NSAID family and has been associated with reduced gastrointestinal ulcerogenicity in preclinical assessments [2]. Discovered by Sandoz, the compound was advanced into human clinical trials across multiple pain models but was subsequently withdrawn due to the emergence of hepatotoxicity signals [3].

Fluproquazone (40507-23-1): Why In-Class NSAID Substitution Is Not Equivalent


Fluproquazone cannot be simply substituted with other NSAIDs or common analgesics based on class membership alone. Its unique quinazolinone scaffold confers a distinct pharmacodynamic profile, evidenced by a rapid offset of antiplatelet effect (within 24 hours) compared to aspirin's prolonged action, and a higher analgesic potency per milligram relative to aspirin and paracetamol [1]. Furthermore, its side effect and tolerability signature diverges sharply from combination analgesics; a direct comparison showed a significantly lower incidence of adverse events (9%) versus a dextropropoxyphene/paracetamol combination (30%) [2]. Critically, the compound's development was terminated due to a specific, dose-related hepatotoxicity signal observed in 14% of patients during clinical trials, a liability not shared equally across all NSAIDs and which represents a definitive selection constraint for any procurement intended for in vivo or clinical research applications [3].

Fluproquazone (40507-23-1): Head-to-Head Comparative Performance Data for Scientific Procurement


Fluproquazone Demonstrates Superior Potency and Faster Onset Versus Aspirin in Headache Model

In a double-blind, randomized, partial cross-over study of 64 subjects with non-migrainous headache, fluproquazone 100 mg was slightly but significantly superior to aspirin 1000 mg (p<0.01), while fluproquazone 50 mg was equiactive to aspirin 1000 mg. Both fluproquazone doses also demonstrated a quicker onset of action compared to aspirin [1].

Analgesia Headache NSAID

Fluproquazone Exhibits Superior Tolerability Versus Dextropropoxyphene/Paracetamol Combination in Musculoskeletal Pain

A single-blind trial in 170 patients with soft-tissue lesions and osteoarthrosis compared fluproquazone to a dextropropoxyphene hydrochloride/paracetamol combination (Cosalgesic) over 5 days. Both treatments provided highly significant pain relief with no significant difference in efficacy. However, the incidence of side-effects was significantly lower with fluproquazone (9%) compared to the combination analgesic (30%) [1].

Tolerability Safety Musculoskeletal Pain

Fluproquazone Provides Superior Antipyretic Efficacy Compared to Aspirin in Febrile Patients

In a multicenter, double-blind, randomized, parallel-group study of febrile patients, fluproquazone 200 mg demonstrated greater antipyretic activity than aspirin 1000 mg over a 3-hour period. Fluproquazone nearly normalized body temperature and was significantly more effective than placebo (p<0.001) and aspirin (p<0.1), while aspirin was also significantly more effective than placebo (p<0.0001) [1].

Antipyresis Fever Pharmacodynamics

Fluproquazone's Antiplatelet Effect is Reversible Within 24 Hours, Contrasting with Aspirin's Prolonged Action

Turbidimetric studies on platelets from healthy volunteers showed that both fluproquazone and aspirin inhibit collagen-induced aggregation. However, a key pharmacokinetic differentiator was observed: the inhibitory effect of fluproquazone on platelet aggregation disappears within 24 hours, whereas the qualitatively similar effect of aspirin persists for 72-96 hours [1].

Platelet Aggregation Hemostasis Pharmacokinetics

Fluproquazone Elicits a Dose-Related Hepatotoxicity Signal (14% Incidence) Not Observed with Paracetamol or Aspirin

During clinical development, fluproquazone was associated with a notable incidence of hepatic injury. Specifically, elevated liver enzymes or signs of hepatotoxicity were observed in approximately 14% of patients in clinical trials, a finding that led to the termination of its development [1]. This toxicity profile is distinct from the well-characterized hepatic risks of paracetamol (dose-dependent, acute overdose) and aspirin (Reye's syndrome), and was a primary reason for its withdrawal .

Hepatotoxicity Safety Pharmacology Adverse Events

Fluproquazone (40507-23-1): Research and Industrial Applications Grounded in Comparative Evidence


In Vitro Studies of Platelet Function and Reversible COX-1 Inhibition

Given its reversible antiplatelet effect that resolves within 24 hours [1], fluproquazone is an ideal tool compound for ex vivo or in vitro assays requiring a washout/recovery phase to study platelet aggregation dynamics without the irreversible and prolonged inhibition caused by aspirin. This property makes it particularly suitable for mechanistic studies of cyclooxygenase (COX) inhibition kinetics and platelet recovery in research settings where persistent effects would confound results.

Acute Pain and Inflammation Models Requiring High Potency and Fast Onset Analgesia

Fluproquazone's demonstrated analgesic potency, which is approximately equiactive to 1000 mg aspirin at just 100-150 mg [2] and provides faster onset in headache models [3], positions it as a useful reference standard in acute pain and inflammation models (e.g., carrageenan-induced paw edema, post-surgical pain). Its high potency allows for the use of lower mass doses in rodent models, which can be advantageous for formulation or when minimizing vehicle volume is critical.

NSAID-Induced Hepatotoxicity Mechanistic Studies

Fluproquazone's well-documented, dose-related hepatotoxicity (14% incidence) that led to its withdrawal [4] makes it a valuable positive control or tool compound for investigating the molecular mechanisms of idiosyncratic drug-induced liver injury (DILI) associated with certain NSAIDs. Procurement for this specific purpose leverages its unique toxicological signature, which is not shared by common analgesics like paracetamol or aspirin, to delineate pathways of hepatic injury in cellular and organoid models.

Gastrointestinal Safety Comparative Pharmacology

As a non-acidic quinazolinone NSAID, fluproquazone has been described as non-ulcerogenic in preclinical species and exhibits reduced gastrointestinal (GI) toxicity compared to aspirin, naproxen, and ibuprofen [5]. This structural and functional differentiation makes it a key comparator in studies aiming to dissect the contribution of the carboxylic acid moiety to NSAID-induced GI damage. Researchers procuring fluproquazone for these studies can use it as a prototypical 'non-acidic NSAID' to benchmark novel compounds designed to spare the GI tract.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluproquazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.